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Compound of Interest

Compound Name:
(3-Chloroimidazo[1,2-a]pyridin-6-

yl)methanol

CAS No.: 167884-21-1

Cat. No.: B3348383

Get Quote

Introduction: The Imidazo[1,2-a]pyridine Privileged
Scaffold
The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, forming the

backbone of numerous targeted therapeutics. While historically recognized for GABA-A

receptor modulation, its rigid, planar bicyclic system and precise hydrogen-bonding capabilities

make it an exceptional ATP-competitive kinase inhibitor scaffold 1.

When targeting the kinase hinge region, the imidazopyridine N1 atom typically acts as a crucial

hydrogen bond acceptor. Consequently, the C6 position is strategically oriented to project either

into adjacent hydrophobic pockets or outward toward the solvent-exposed front. This guide

objectively compares how specific structure-activity relationship (SAR) modifications at the 6-

position dictate the potency and selectivity between two distinct oncogenic targets: PI3Kα and

c-Met.
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Comparative SAR Analysis: PI3Kα vs. c-Met
Inhibitors
The physicochemical requirements at the C6 position vary drastically depending on the target

kinase's active site topology.

PI3Kα Inhibition: Research demonstrates that the C6 position in PI3Kα inhibitors requires

strict steric control. A compact methyl group provides optimal van der Waals packing.

Substituting this with a bulkier, electronegative chloro group or removing it entirely

(hydrogen) results in a severe loss of potency, indicating a highly restricted hydrophobic

pocket 1.

c-Met Inhibition: Conversely, the c-Met active site allows the C6 position to access the

solvent-exposed region. Introducing polar, heteroaryl substituents—such as a 5-cyano-3-

pyridinyl group—dramatically enhances both enzymatic and cellular potency by establishing

favorable hydrogen bonds at the solvent front 2.

Quantitative SAR Data: Impact of C6 Substituents on
Target Kinase Potency
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Scaffold
Context

Target
Kinase

C6
Substituent

Enzymatic
IC₅₀ (nM)

Cellular IC₅₀
(nM)

Mechanistic
Causality

Imidazo[1,2-

a]pyridine
PI3Kα -CH₃ (Methyl) 150 ~800

Optimal van

der Waals

packing in the

restricted

hydrophobic

pocket.

Imidazo[1,2-

a]pyridine
PI3Kα -Cl (Chloro) >1000 N/A

Steric clash

and

unfavorable

electronegati

vity reduce

binding

affinity.

Imidazo[1,2-

a]pyridine
PI3Kα

-H

(Hydrogen)
>1000 N/A

Lack of

hydrophobic

interaction

decreases

overall target

affinity.

Imidazo[1,2-

a]pyridine
c-Met

1-

Methylpyrazol

e

2180 N/A

Suboptimal

solvent

exposure;

moderate

baseline

activity.

Imidazo[1,2-

a]pyridine
c-Met

4-

Cyanophenyl
<10 106.7

Polar cyano

group

interacts

favorably with

the solvent-

exposed

region.
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Imidazo[1,2-

a]pyridine
c-Met

5-Cyano-3-

pyridinyl
3.9 45.0

Strongest

potency;

optimal

hydrogen

bonding

network at

the solvent

front.

Experimental Workflows & Validation Protocols
To ensure reproducibility and scientific rigor, the following self-validating protocols describe the

synthesis and enzymatic evaluation of these C6-modified derivatives.

Protocol 1: Library Generation via Late-Stage C6 Suzuki-
Miyaura Coupling
Causality & Rationale: Instead of synthesizing the bicyclic core de novo for every analog,

constructing a 6-bromoimidazo[1,2-a]pyridine intermediate via the Tschitschibabin reaction

allows for rapid, late-stage diversification at the C6 position using palladium-catalyzed cross-

coupling 1. This minimizes synthetic steps and maximizes yield for broad SAR exploration.

Core Formation: React 2-amino-5-bromopyridine with an α-halocarbonyl compound (e.g., 2-

chloropropanal) in ethanol under reflux (78 °C) for 12 hours to yield the 6-bromoimidazo[1,2-

a]pyridine core.

Reagent Preparation: In a Schlenk flask under a nitrogen atmosphere, combine the 6-bromo

intermediate (1.0 eq), the desired C6-boronic acid/ester (1.5 eq), and potassium carbonate

(K₂CO₃, 2.0 eq) in a degassed solvent mixture of 1,4-dioxane and water (3:1 v/v).

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq). The choice of Pd(PPh₃)₄

ensures efficient oxidative addition into the aryl bromide bond.

Coupling Reaction: Heat the mixture to 90 °C and stir for 12 hours.
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Purification: Cool to room temperature, extract with ethyl acetate, dry over MgSO₄, and purify

via silica gel column chromatography.

Self-Validating QC: Confirm the substitution via ¹H NMR (disappearance of the C6-proton

signal and appearance of the substituent aromatic/aliphatic protons) and LC-MS (>95%

purity required for biological assays).

Protocol 2: In Vitro Kinase-Glo™ Luminescent Assay for
PI3Kα
Causality & Rationale: The Kinase-Glo™ assay quantifies the amount of ATP remaining in

solution following a kinase reaction. An ATP concentration of 25 µM is deliberately chosen to

approximate the Michaelis constant (Kₘ) for PI3Kα, ensuring the assay is highly sensitive to

ATP-competitive imidazopyridine inhibitors under physiologically relevant conditions 1.

Reagent Assembly: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 50

mM NaCl, 3 mM MgCl₂, and 0.01% BSA.

Compound Incubation: Dispense the 6-substituted imidazopyridine compounds (serially

diluted from 10 µM to 0.1 nM) into a 384-well plate. Add recombinant PI3Kα enzyme and

incubate for 15 minutes at room temperature to allow pre-binding.

Reaction Initiation: Add 25 µM ATP and the PIP2 lipid substrate to initiate the

phosphorylation reaction. Incubate for 60 minutes at 30 °C.

Luminescence Detection: Add an equal volume of Kinase-Glo™ reagent to halt the reaction

and generate a luminescent signal proportional to the unconsumed ATP. Read the plate

using a microplate luminometer.

Self-Validating QC: Include PIK-75 or Alpelisib as a positive control in every plate. Calculate

the Z'-factor; a value >0.5 validates the assay's robustness and suitability for high-throughput

SAR screening.
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Logical SAR workflow for optimizing 6-substituted imidazopyridines.
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Imidazopyridine-mediated inhibition of RTK and PI3K oncogenic signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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